molecular formula C16H15N B14588066 3,7,8-Trimethylbenzo[G]isoquinoline CAS No. 61171-18-4

3,7,8-Trimethylbenzo[G]isoquinoline

Cat. No.: B14588066
CAS No.: 61171-18-4
M. Wt: 221.30 g/mol
InChI Key: PDDIEATVMRCUST-UHFFFAOYSA-N
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Description

3,7,8-Trimethylbenzo[G]isoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of three methyl groups attached to the benzo[G]isoquinoline structure, specifically at the 3, 7, and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8-Trimethylbenzo[G]isoquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a general method for synthesizing quinolines and isoquinolines. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a 1,4-cycloaddition with aniline to produce a β-anilinopropaldehyde. The resulting aldehyde then cyclizes, dehydrates, and undergoes oxidation to form the desired isoquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,7,8-Trimethylbenzo[G]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Substitution reactions can occur at the methyl groups or the aromatic ring, often using electrophilic reagents such as halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce partially hydrogenated derivatives.

Scientific Research Applications

3,7,8-Trimethylbenzo[G]isoquinoline has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7,8-Trimethylbenzo[G]isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,8-Trimethylbenzo[G]isoquinoline
  • 2,3-Dimethylbenzo[G]isoquinoline
  • 2,3,7,8-Tetramethylbenzo[G]isoquinoline

Uniqueness

3,7,8-Trimethylbenzo[G]isoquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different solubility, melting point, and reactivity patterns .

Properties

CAS No.

61171-18-4

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3,7,8-trimethylbenzo[g]isoquinoline

InChI

InChI=1S/C16H15N/c1-10-4-13-7-15-6-12(3)17-9-16(15)8-14(13)5-11(10)2/h4-9H,1-3H3

InChI Key

PDDIEATVMRCUST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=C2C=C1C)C=NC(=C3)C

Origin of Product

United States

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